4-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
The compound 4-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl chain to a benzenesulfonamide group substituted with a 4-ethyl moiety. The 4-methoxyphenyl substituent at the 3-position of the pyridazinone ring distinguishes it from related derivatives.
Synthetic routes for analogous compounds (e.g., pyridazinone-sulfonamide hybrids) often involve coupling reactions between activated sulfonamide intermediates and pyridazinone precursors under basic conditions. For instance, evidence 2 describes the synthesis of 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) via nucleophilic substitution using benzyl bromide derivatives and potassium carbonate in DMF . Similar methodologies may apply to the target compound, with modifications to incorporate the 4-ethyl and 4-methoxyphenyl groups.
Properties
IUPAC Name |
4-ethyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-3-16-4-10-19(11-5-16)29(26,27)22-14-15-24-21(25)13-12-20(23-24)17-6-8-18(28-2)9-7-17/h4-13,22H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATHFGAGTGEDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, a complex organic compound, belongs to the sulfonamide class and has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a pyridazinone ring, a methoxyphenyl group, and a benzenesulfonamide moiety. The synthesis typically involves several key steps:
- Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones or keto acids.
- Introduction of the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.
- Attachment of the Ethyl Linker : Via alkylation reactions using ethyl halides.
- Sulfonamide Formation : Reaction with benzenesulfonyl chloride in the presence of a base like triethylamine.
This multi-step synthetic route ensures high yields and purity, crucial for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, disrupting metabolic pathways that are essential for cellular function. The unique combination of functional groups in this compound enhances its solubility and interaction with biological targets, making it a promising candidate for therapeutic applications .
Biological Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds within this structural class can induce apoptosis in cancer cells, leading to decreased viability and increased cell death rates.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against HeLa and A549 cancer cell lines, indicating potent antitumor effects. For example, one study reported an IC50 value of 3.24 µM for a related imidazole derivative against HeLa cells .
- Apoptosis Induction : The mechanism underlying its anticancer activity involves the modulation of apoptotic pathways. Treatment with these compounds has been associated with increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction and subsequent apoptosis .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 4f | HeLa | 3.24 | Apoptosis induction via mitochondrial pathway |
| 4q | A549 | 4.07 | Antiproliferative effects leading to cell death |
| 5-FU | HeLa | 74.69 ± 7.85 | Chemotherapy standard for comparison |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements are compared to derivatives in the evidence below:
Key Observations :
- Substituent Diversity: The 4-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 6f, 6h) or piperazinyl (6e, 6g) substituents in evidence 4.
- Linker Flexibility : The ethyl chain in the target compound may confer conformational flexibility, similar to the methylene linkers in 6e–6h , whereas rigid aromatic backbones (e.g., benzothiazole in 10a ) limit rotational freedom .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are absent, trends from analogs suggest:
- IR Spectroscopy: C=O stretches in pyridazinone hybrids appear near 1650–1680 cm⁻¹ (e.g., 6e–6h ), consistent with the target’s 6-oxopyridazinone moiety.
- NMR : The 4-methoxyphenyl group would produce distinct aromatic signals (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), differing from chlorophenyl (δ 7.3–7.6 ppm) or piperazinyl (δ 2.5–3.5 ppm) signals in 6f–6h .
Hydrogen Bonding and Crystal Packing
The sulfonamide group in N-(4-hydroxyphenyl)benzenesulfonamide (evidence 6) forms intermolecular N—H⋯O and O—H⋯O bonds . In the target compound, the 4-ethyl and methoxy groups may disrupt such interactions, reducing crystallinity compared to hydroxylated analogs.
Q & A
Basic: What are the standard synthetic routes for 4-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyridazinone and benzenesulfonamide precursors. A common approach includes:
- Step 1: Condensation of 4-methoxyphenylacetone with hydrazine to form a pyridazinone core .
- Step 2: Alkylation of the pyridazinone with ethyl bromide or similar agents to introduce the ethyl group.
- Step 3: Coupling the modified pyridazinone with a benzenesulfonamide derivative via nucleophilic substitution, often using DMF or NMP as solvents under basic conditions (e.g., K₂CO₃) .
Key intermediates include 3-(4-methoxyphenyl)-6-oxopyridazine and 4-ethylbenzenesulfonyl chloride . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Basic: Which analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
Answer:
- NMR Spectroscopy: Focus on ¹H NMR signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and methoxy group (δ ~3.8 ppm). Aromatic protons from the 4-methoxyphenyl moiety appear as doublets (δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks matching the exact mass (C₂₁H₂₂N₃O₄S, calculated ~420.13 g/mol) .
- IR Spectroscopy: Look for sulfonamide S=O stretches (~1350 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
Advanced: How can researchers optimize reaction yields when coupling the pyridazinone and benzenesulfonamide moieties?
Answer:
Yield optimization requires addressing steric hindrance and electron-deficient reaction centers:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfonamide nitrogen .
- Catalysis: Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve solubility .
- Temperature Control: Maintain 80–100°C to activate the pyridazinone’s leaving group while avoiding decomposition .
- DoE (Design of Experiments): Apply factorial design to test variables (molar ratios, time) and identify optimal conditions .
Advanced: How should researchers resolve contradictions in biological activity data between structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives)?
Answer:
Contradictions often arise from substituent electronic effects and target binding pocket compatibility:
- SAR Analysis: Compare analogs like 4-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-yl)ethyl)benzenesulfonamide (). The methoxy group’s electron-donating nature may enhance solubility but reduce affinity for hydrophobic targets .
- Computational Docking: Use tools like AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2) and assess steric/electronic clashes .
- In Vitro Validation: Test analogs in enzyme inhibition assays (e.g., IC₅₀ comparisons) to correlate structural features with activity .
Advanced: What strategies mitigate challenges in interpreting overlapping signals in NMR spectra of this compound?
Answer:
- 2D NMR Techniques: Use HSQC to assign overlapping aromatic protons and NOESY to confirm spatial proximity of ethyl and pyridazinone groups .
- Deuterated Solvents: Switch from CDCl₃ to DMSO-d₆ to resolve broadening caused by proton exchange in sulfonamide NH .
- Variable Temperature NMR: Elevate temperature (e.g., 50°C) to reduce rotational barriers and simplify splitting patterns .
Advanced: How can researchers design SAR studies to evaluate the role of the ethyl and methoxy substituents?
Answer:
- Synthetic Modifications: Synthesize analogs with ethyl → methyl/isopropyl and methoxy → hydroxy/ethoxy groups .
- Biological Assays: Compare binding affinity (e.g., SPR or ITC) and pharmacokinetic properties (e.g., logP, plasma stability) .
- Electrostatic Potential Maps: Generate ESP maps (via DFT calculations) to visualize how substituents influence electron density and target interactions .
Basic: What safety precautions are critical when handling this compound in lab settings?
Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods due to potential irritancy (sulfonamide group) .
- Waste Disposal: Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold NaHCO₃ before disposal .
- Storage: Store at –20°C in airtight containers to prevent hydrolysis of the sulfonamide moiety .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Answer:
- Batch Purity Analysis: Ensure ≥98% purity via HPLC (C18 column, MeCN/H₂O gradient) and confirm absence of regioisomers .
- Assay Controls: Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .
- Solvent Standardization: Use DMSO stocks at ≤0.1% v/v to avoid solvent-induced artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
